2,7-Dichloro-4-methyl-1,3-benzothiazole
Overview
Description
2,7-Dichloro-4-methyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C8H5Cl2NS and its molecular weight is 218.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis
- 2,7-Dichloro-4-methyl-1,3-benzothiazole, a benzothiazole derivative, has been explored in various chemical syntheses and transformations. For instance, studies have shown that certain benzothiazoles undergo oxidation and sulfoxidation reactions, leading to a variety of products with potential applications in chemical synthesis and pharmaceutical research (Carter & Chesseman, 1977).
Antitumor Potential
- Benzothiazoles, including derivatives like this compound, have been extensively studied for their potential antitumor properties. Research has identified certain benzothiazole derivatives as potent inhibitors of tumor cell growth, particularly in breast and ovarian cancer cell lines. These compounds demonstrate selective cytotoxicity and unique mechanisms of action, making them interesting candidates for anticancer drug development (Bradshaw et al., 2001).
Environmental Presence and Human Exposure
- The environmental presence of benzothiazoles, including derivatives like this compound, has been noted in various studies. These compounds are found in different environments due to their use in industrial and consumer products. Investigations have revealed their presence in human urine samples from several countries, indicating widespread exposure and raising questions about potential health effects (Asimakopoulos et al., 2013).
Ecological Studies
- Benzothiazoles, including this compound, have been the subject of ecological studies. These studies aim to understand the impact of such chemicals on various environmental aspects, including urban gradients and their effects on ecology and human health (Matson, 1990).
Analytical Methods for Detection
- Research has also focused on developing analytical methods for detecting benzothiazoles in environmental samples. Techniques such as liquid chromatography-mass spectrometry have been utilized to measure these compounds in water, highlighting their persistence and potential ecological impacts (LeerdamvanJ. et al., 2009).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their antibacterial potential .
Mode of Action
It is known that certain benzothiazole derivatives exhibit antibacterial action, possibly through interaction with bacterial cell components .
Result of Action
Benzothiazole derivatives have been associated with antibacterial activity .
Biochemical Analysis
Biochemical Properties
2,7-Dichloro-4-methyl-1,3-benzothiazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives, including this compound, have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions are crucial as they can lead to the inhibition of bacterial growth, making this compound a potential candidate for antibacterial agents.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzothiazole derivatives can alter the expression of genes involved in cell cycle regulation and apoptosis . This compound’s ability to modulate these pathways suggests its potential use in cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes, inhibiting their activity and leading to the disruption of essential biochemical pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity and modulation of cellular pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, benzothiazole derivatives have been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleotides and amino acids . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes.
Properties
IUPAC Name |
2,7-dichloro-4-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYSZGJSZGEBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365960 | |
Record name | 2,7-dichloro-4-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80945-85-3 | |
Record name | 2,7-dichloro-4-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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